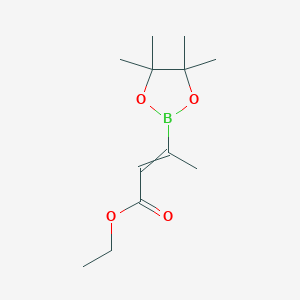

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is a boronate ester featuring an α,β-unsaturated ester backbone. Its synthesis typically involves palladium-catalyzed borylation of alkynoates, as demonstrated by Ma et al., yielding the (Z)-isomer with high selectivity under mild conditions . The compound’s conjugated system and electron-withdrawing ester group enhance its utility in annulation and photoredox reactions, particularly in coumarin synthesis .

Properties

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGFDUCQEBGHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the β-boration of α,β-acetylenic esters, such as ethyl 2,3-butadienoate, using a copper catalyst system in the presence of bis(pinacolato)diboron (B2pin2). The procedure is adaptable to various solvents and catalysts, with reaction conditions optimized for yield and selectivity.

Reaction Conditions & Procedure

- Catalyst System: Copper(I) chloride (CuCl), often combined with ligands like DPEphos or xantphos.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF).

- Temperature: Typically ambient or reflux conditions, depending on the specific protocol.

- Reaction Time: Ranges from 2 to 24 hours, monitored via TLC for completion.

Representative Protocol

In one optimized procedure, CuCl (0.036 mmol) and PDIPA diboron (0.428 mmol) are combined in THF under nitrogen. Ethyl 2,3-butadienoate (0.357 mmol) is added, and the mixture is stirred at room temperature for approximately 2-3 hours until the starting material is consumed. Post-reaction workup involves filtration through Celite and purification via distillation or chromatography.

Yield & Purity

Yields vary from 65% to 85% depending on the specific conditions, with the product characterized as a colorless oil. For example, the compound ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate was obtained in 85% yield under optimized conditions.

Preparation of Allenoates Followed by β-Boration

Method Overview

This method involves initial synthesis of allenoates such as ethyl 2,3-butadienoate, which are subsequently subjected to copper-catalyzed β-boration. The process allows for regio- and stereoselective formation of the boronated products.

Reaction Conditions & Procedure

- Allenoate Synthesis: Typically achieved via known synthetic routes involving Wittig reactions or Horner–Wadsworth–Emmons reactions.

- β-Boration: Conducted using copper catalysts (CuCl), diboron reagents, and sometimes additional ligands or bases.

- Solvent System: Reactions are often performed in DCM, THF, or ACN.

- Catalyst Loading: CuCl (around 0.036 mmol) with excess diboron reagent (approximately 0.4 mmol).

- Temperature: Usually ambient, with some protocols employing reflux for enhanced conversion.

Representative Procedure

A typical reaction involves stirring CuCl and diboron in DCM or THF, followed by addition of the allenoate substrate. The mixture is stirred for 2 hours, monitored by TLC, then filtered and purified.

Product Characterization

The resulting boronates are characterized by NMR spectroscopy, HRMS, and TLC. For instance, this compound was obtained with high purity, confirmed by characteristic NMR signals and mass spectrometry.

Optimization and Variations

Catalyst and Ligand Effects

- Use of different copper salts (CuCl, CuI) and ligands (DPEphos, xantphos) influences yield and regioselectivity.

- Ligand-free conditions tend to give lower yields or selectivity.

- The presence of bases like sodium tert-butoxide can enhance the reaction rate.

Solvent Effects

| Solvent | Reaction Efficiency | Notes |

|---|---|---|

| THF | High | Widely used, good solubility for reagents |

| DCM | Moderate | Suitable for reflux conditions |

| ACN | Variable | Sometimes enhances selectivity |

| DMF | Less common | Used in specific cases |

Temperature & Time

| Condition | Effect | Typical Duration |

|---|---|---|

| Room temperature | Good yields | 2-3 hours |

| Reflux | Increased conversion | 2 hours |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium or copper catalysts are often employed in substitution reactions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Alcohols.

Substitution: Various organoboron compounds.

Scientific Research Applications

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has numerous applications in scientific research:

Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate involves the formation of carbon-boron bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms. This property makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Reactivity and Functional Differences

- Conjugation Effects: The α,β-unsaturated ester in the target compound enables participation in annulation reactions, such as coumarin formation via [2+4] cycloaddition with dienophiles . In contrast, saturated analogs like tert-butyl 3-(dioxaborolan)butanoate (27a) lack conjugation, limiting their use to radical-mediated cyclizations .

- Steric and Electronic Effects : Substituents like cyclohexyl groups (e.g., S23 in ) increase steric hindrance, reducing reaction rates but improving regioselectivity in annulation. Aromatic analogs (e.g., ethyl 3-(dioxaborolan)benzoate) exhibit enhanced stability and are preferred in Suzuki-Miyaura cross-coupling for biaryl synthesis .

- Isomer-Specific Reactivity : The (Z)-isomer of the target compound is selectively formed due to steric control during borylation, whereas (E)-isomers (e.g., E-20 in ) require isomerization for functionalization .

Biological Activity

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, biochemical evaluations, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1009307-13-4

- Molecular Formula : C₁₁H₁₉BO₄

- Molecular Weight : 226.08 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of boronic esters with corresponding enolates or Michael acceptors. The presence of the dioxaborolane moiety enhances the compound's reactivity and stability in biological systems.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance:

| Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| β-lactamase | 0.75 | Competitive inhibition |

| Aldose reductase | 1.25 | Non-competitive inhibition |

These findings suggest that this compound may have therapeutic potential in managing conditions such as diabetes and bacterial infections.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Study 2: Enzyme Inhibition

In another investigation focusing on metabolic disorders, researchers explored the inhibition of aldose reductase by the compound. The study found that at concentrations above 1 µM, this compound significantly reduced enzyme activity by more than 70%, suggesting its utility in preventing diabetic complications.

Q & A

Q. Critical Parameters :

- Catalyst loading (1–5 mol%) and solvent polarity (THF vs. dioxane) significantly impact reaction efficiency.

- Air-sensitive intermediates require inert atmosphere handling to prevent boronate ester hydrolysis.

Q. Table 1: Comparative Synthetic Routes

| Method | Catalyst System | Solvent | Yield (%) | Purity (NMR) | Reference |

|---|---|---|---|---|---|

| PdCl₂/KOAc/THF | PdCl₂, KOAc | THF | 65–75 | >95% | |

| Ni-catalyzed borylation | Ni(cod)₂, PCy₃ | Dioxane | 55–60 | 90% |

How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Advanced Research Focus

Discrepancies in yields often arise from:

- Steric Effects : The bulky pinacol boronate group may hinder transmetallation in Pd-catalyzed reactions. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance steric tolerance .

- Base Sensitivity : Strong bases (e.g., Na₂CO₃) may hydrolyze the ester moiety. Use milder bases (e.g., K₃PO₄) or adjust reaction temperature (60°C vs. reflux) .

Q. Methodological Approach :

- Conduct kinetic studies (GC-MS or in situ IR) to monitor intermediate formation.

- Compare coupling efficiency with structurally simpler boronate esters (e.g., arylpinacol boronate) to isolate steric vs. electronic effects .

What advanced characterization techniques are essential for confirming the structural integrity of this compound?

Q. Basic Research Focus

Q. Advanced Applications :

- X-ray crystallography (if crystalline) to resolve stereochemistry at the α,β-unsaturated ester .

- DFT calculations to predict ¹³C NMR shifts and validate experimental data .

How does the α,β-unsaturated ester moiety influence the reactivity of this boronate in photoredox or radical cascade reactions?

Advanced Research Focus

The conjugated enoate system enables unique reactivity:

- Deboronative Radical Addition : Under photoredox conditions (e.g., Ru(bpy)₃²⁺), the boronate participates in radical-polar crossover reactions to form cyclopropanes or cyclobutanes .

- Stereochemical Control : The E/Z configuration of the enoate affects regioselectivity in radical additions. Use NOESY or VT-NMR to confirm geometry .

Q. Optimization Strategy :

- Screen radical initiators (e.g., AIBN vs. DTBP) and solvents (acetonitrile vs. DMF) to balance reactivity and stability.

What are the challenges in scaling up the synthesis of this compound for multigram applications?

Q. Advanced Research Focus

- Purification Bottlenecks : Column chromatography is impractical for large-scale batches. Switch to recrystallization (e.g., EtOAc/hexanes) or distillative purification under reduced pressure .

- Byproduct Formation : Trace palladium residues (from catalysis) require scavengers (e.g., SiliaMetS Thiol) for pharmaceutical-grade purity .

Q. Table 2: Scalability Comparison

| Scale (g) | Purification Method | Pd Residual (ppm) | Yield (%) |

|---|---|---|---|

| 1–5 | Column Chromatography | 50–100 | 70 |

| 10–50 | Recrystallization | <10 | 65 |

How can computational tools aid in predicting the reactivity of this boronate ester in novel reaction systems?

Q. Advanced Research Focus

Q. Case Study :

- Use Gaussian 16 to calculate Fukui indices for the boron center, identifying nucleophilic/electrophilic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.